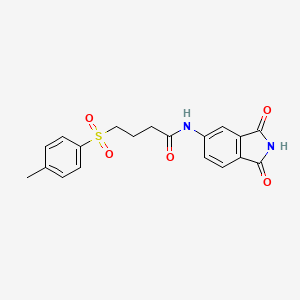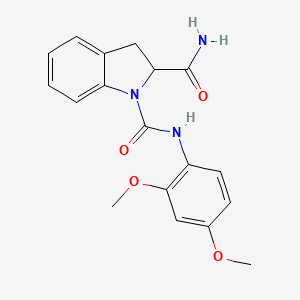![molecular formula C18H18N2O4 B6492742 1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide CAS No. 1048664-07-8](/img/structure/B6492742.png)
1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide” is an organic compound containing an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a methoxyphenoxy group and an acetyl group, which may influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely includes an indole ring, a carboxamide group, and a methoxyphenoxy group . These groups could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the carboxamide could influence the compound’s solubility in different solvents .科学的研究の応用
1-(2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide has been studied for its potential therapeutic applications in a variety of diseases. 1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide has been reported to possess anti-inflammatory, anti-diabetic, and anti-cancer properties. It has also been studied for its potential to act as an immunomodulator, as well as its ability to act as an inhibitor of the enzyme P-glycoprotein, which is involved in the transport of drugs across cell membranes.
作用機序
The mechanism of action of 1-(2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide is not fully understood. However, it is thought that the methoxyphenoxyacetyl moiety of 1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide interacts with various proteins and enzymes involved in the regulation of inflammation, diabetes, and cancer. The indole-2-carboxamide core is believed to interact with the P-glycoprotein, which is involved in the transport of drugs across cell membranes.
Biochemical and Physiological Effects
1-(2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. This compound has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, as well as to reduce the production of reactive oxygen species. It has also been reported to inhibit the activity of the enzyme P-glycoprotein, which is involved in the transport of drugs across cell membranes. In addition, this compound has been shown to reduce the levels of glucose in the blood, as well as to induce apoptosis in cancer cells.
実験室実験の利点と制限
The use of 1-(2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide in laboratory experiments has several advantages. 1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide is easy to synthesize and is relatively stable in solution, making it suitable for use in a variety of experiments. In addition, the small size of this compound makes it suitable for use in high-throughput screening assays. A potential limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
The potential applications of 1-(2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide are still being explored. Further research is needed to fully understand the mechanism of action of 1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide and to identify potential therapeutic applications. In addition, further studies are needed to evaluate the safety and efficacy of this compound in pre-clinical and clinical trials. Finally, further research is needed to explore the potential of this compound as a drug delivery system, as well as its potential to act as a prodrug for other molecules.
合成法
The synthesis of 1-(2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide has been reported in the literature. The synthesis involves the reaction of 2-methoxyphenoxyacetic acid with 3-amino-2-methylindole in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by precipitation with ether.
特性
IUPAC Name |
1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-8-4-5-9-16(15)24-11-17(21)20-13-7-3-2-6-12(13)10-14(20)18(19)22/h2-9,14H,10-11H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZKKWIGFIXJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6492671.png)

![N,N-dimethyl-4-[(1E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline](/img/structure/B6492681.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6492683.png)
![2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492688.png)
![2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492690.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492695.png)
![2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492707.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(propane-2-sulfonyl)benzamide](/img/structure/B6492717.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(propane-2-sulfonyl)benzamide](/img/structure/B6492725.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6492727.png)
![2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide](/img/structure/B6492730.png)
![N-(4-nitrophenyl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B6492737.png)
